Mespiperone (11C)

Description

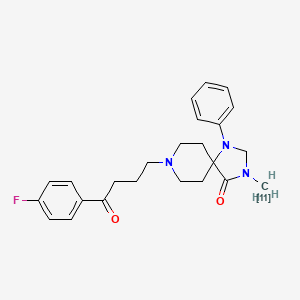

Structure

3D Structure

Properties

CAS No. |

94153-50-1 |

|---|---|

Molecular Formula |

C24H28FN3O2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(111C)methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i1-1 |

InChI Key |

QHJLPOSPWKZACG-BJUDXGSMSA-N |

Isomeric SMILES |

[11CH3]N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Canonical SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Radiochemical Synthesis and Purification of 11c Mespiperone

Strategies for [11C]Carbon Labeling in Radiopharmaceutical Synthesis

The introduction of the Carbon-11 (B1219553) atom into the Mespiperone molecule is achieved through specific labeling strategies, with methylation being the most prominent method.

The primary method for labeling Mespiperone is through N-alkylation using a [11C]methylating agent. This involves the reaction of the precursor molecule with a source of [11C]methyl group. The most commonly used methylating agent is [11C]methyl iodide ([11C]CH3I). An improved synthesis method involves the N-alkylation of spiperone (B1681076) in dimethylformamide in the presence of equimolar aqueous tetrabutylammonium hydroxide nih.gov. This reaction specifically targets the nitrogen atom on the spirodecanone moiety of the spiperone molecule.

The general reaction can be summarized as: Spiperone + [11C]CH3I → [11C]Mespiperone + HI

The precursor for the synthesis of [11C]Mespiperone is Spiperone . Spiperone is a well-characterized butyrophenone (B1668137) antipsychotic that possesses a suitable secondary amine group for the N-methylation reaction. The optimization of the labeling process involves careful consideration of reaction conditions such as temperature, reaction time, and the concentration of the precursor and reagents to maximize the incorporation of the [11C]methyl group.

| Precursor | Labeling Position | Rationale |

| Spiperone | N-alkylation of the secondary amine | Presence of a reactive site for efficient [11C]methylation. |

Automated Synthesis Modules and Procedures for [11C]Mespiperone Production

To ensure rapidity, consistency, and radiation safety, the synthesis of [11C]Mespiperone is typically performed using automated synthesis modules. Commercially available systems such as the GE TRACERlab and Eckert & Ziegler Modular-Lab are frequently employed for the production of 11C-labeled radiopharmaceuticals gehealthcare.comscrvt.comd-nb.infobayer.com.aunih.gov.

These modules automate the entire process, from the production of [11C]methyl iodide to the final purification of the [11C]Mespiperone. A typical automated synthesis sequence involves:

Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 in a cyclotron.

Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane ([11C]CH4) and subsequently to [11C]methyl iodide via gas-phase iodination.

Labeling Reaction: The [11C]methyl iodide is then transferred to a reaction vessel containing the spiperone precursor dissolved in a suitable solvent, and the N-alkylation reaction is carried out under controlled temperature.

Purification: The reaction mixture is then automatically loaded onto a High-Performance Liquid Chromatography (HPLC) system for purification.

Formulation: The purified [11C]Mespiperone is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution.

The entire automated process, from synthesis to final product, is typically completed within approximately 21 to 40 minutes nih.govnih.gov.

Radiochemical Yield and Purity Assessment Techniques

The efficiency of the synthesis is determined by the radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the final product. For [11C]Mespiperone, the average radiochemical yield is reported to be in the range of 20-40% nih.govresearchgate.net. A more specific study reports an average radiochemical yield of approximately 21% at the end of synthesis (EOS) nih.gov.

The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a critical parameter. High specific activity is desirable to minimize the pharmacological effects of the injected compound. For [11C]Mespiperone, an average specific activity of over 2750 mCi/µmol (101.75 GBq/µmol) at the end of synthesis has been reported nih.gov.

| Parameter | Reported Value | Reference |

| Radiochemical Yield (EOS) | 20-40% | nih.govresearchgate.net |

| Radiochemical Yield (EOS) | ~21% | nih.gov |

| Specific Activity (EOS) | >2750 mCi/µmol | nih.gov |

| Synthesis Time | ~21-40 minutes | nih.govnih.gov |

Quality Control Methodologies for Radiochemical Batches

Rigorous quality control is essential to ensure the identity, purity, and stability of each batch of [11C]Mespiperone before it is used.

The primary technique for determining the radiochemical purity of [11C]Mespiperone is High-Performance Liquid Chromatography (HPLC) . This method separates the desired radiolabeled compound from any unreacted precursor and radiolabeled impurities.

A semi-preparative reversed-phase C18 HPLC column is typically used for the purification and analysis of [11C]Mespiperone nih.gov. The HPLC system is equipped with a radioactivity detector to monitor the elution of the radioactive components. The radiochemical purity is calculated as the ratio of the radioactivity of the [11C]Mespiperone peak to the total radioactivity detected.

Specific Activity Measurement and Optimization

Specific activity, a measure of the amount of radioactivity per unit mass of a compound, is a critical quality parameter for PET radiotracers like [11C]Mespiperone. High specific activity is essential to minimize the administered chemical mass, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to the target receptors without causing saturation.

The specific activity of [11C]Mespiperone is typically determined using analytical HPLC, which separates the radiolabeled compound from its non-radiolabeled counterpart. By quantifying the radioactivity of the [11C]Mespiperone peak and the mass of the co-eluting non-radiolabeled Mespiperone (often determined by UV absorbance), the specific activity can be calculated.

Reported specific activities for [11C]Mespiperone have varied. One study reported a specific activity of approximately 10 GBq/μmol (270 mCi/μmol) at the end of synthesis. nih.gov Another automated synthesis method has achieved a higher specific activity of 37 ± 18 GBq/μmol. nih.gov

Optimization of specific activity is a key focus in the production of [11C]Mespiperone. This involves minimizing the introduction of non-radioactive carbon ("cold" carbon) throughout the synthesis process. Key areas for optimization include:

High-Purity Precursors: Using precursors with very low levels of the non-methylated spiperone is critical.

Clean Reaction Environment: Minimizing atmospheric CO2 and other sources of carbon contamination in the synthesis module and reagents is essential.

Efficient [11C]Methyl Iodide Synthesis: Optimizing the production of [11C]methyl iodide to have a high specific activity is a prerequisite for producing high specific activity [11C]Mespiperone.

A significant challenge in maintaining high radiochemical purity and, consequently, accurate specific activity measurements, is the issue of radiolysis. The high energy of the emitted positrons can lead to the decomposition of the radiolabeled compound. Studies have shown that the radiochemical purity of [11C]N-methylspiperone can decrease over time in aqueous solutions. The decomposition can be suppressed by the addition of radical scavengers such as potassium iodide. nih.gov

Table 2: Reported Specific Activity of [11C]Mespiperone

| Specific Activity | Method of Determination |

| ~10 GBq/μmol (270 mCi/μmol) | Ultraviolet Spectroscopy |

| 37 ± 18 GBq/μmol | Automated Synthesis |

Novel Radiosynthesis Pathways and Efficiency Enhancements for [11C]Mespiperone

The short 20.4-minute half-life of carbon-11 necessitates rapid and efficient radiosynthesis methods. While the traditional N-methylation with [11C]methyl iodide is well-established, research is ongoing to develop novel pathways and enhance the efficiency of [11C]Mespiperone production.

Furthermore, advancements in palladium-mediated cross-coupling reactions have opened new avenues for rapid C-[11C]methylation. These methods allow for the formation of carbon-carbon bonds under mild conditions and with short reaction times, offering a powerful tool for the synthesis of complex [11C]-labeled molecules. riken.jp While direct application of these novel methods to [11C]Mespiperone synthesis is still an area of active research, they hold significant promise for future efficiency enhancements.

The development of more reactive methylating agents, such as [11C]methyl triflate, has also been explored to improve the radiochemical yield of N-[11C]methylation reactions. researchgate.net The optimization of reaction conditions, including the choice of base and solvent, continues to be an area of investigation to maximize the efficiency of the labeling step.

In Vitro Radioligand Characterization of 11c Mespiperone

Receptor Binding Affinity and Selectivity Profiling

The foundation of a radioligand's utility lies in its affinity for its target and its ability to distinguish that target from other potential binding sites. The affinity and selectivity of [11C]Mespiperone have been established through saturation and competition binding studies.

Saturation Binding Studies with [11C]Mespiperone on Brain Homogenates

Saturation binding studies are performed to determine the equilibrium dissociation constant (Kd), a measure of a radioligand's affinity, and the maximum receptor density (Bmax) in a given tissue. In these experiments, tissue homogenates are incubated with increasing concentrations of the radioligand until saturation is reached.

For N-methylspiperone (NMSP), studies using its tritiated form ([³H]NMSP) on rat brain membranes have provided precise in vitro binding parameters. The Kd value was determined to be 0.32 nM, indicating a very high affinity for its target sites. nih.gov The density of dopamine (B1211576) D2 receptors (Bmax) in the striatum was found to be 20 fmol/mg of tissue, while the Bmax for serotonin (B10506) 5-HT2A receptors in the frontal cortex was 6.8 fmol/mg of tissue. nih.gov

| Parameter | Region | Value |

| Kd | Rat Brain Membranes | 0.32 nM |

| Bmax (D2 Receptors) | Striatum | 20 fmol/mg tissue |

| Bmax (5-HT2A Receptors) | Frontal Cortex | 6.8 fmol/mg tissue |

In vitro binding parameters for N-methylspiperone in rat brain homogenates. Data sourced from Hall et al., 1990. nih.gov

Competition Binding Assays with [11C]Mespiperone and Unlabeled Ligands

Competition binding assays are crucial for determining the selectivity of a radioligand and for quantifying the affinity of unlabeled compounds. In these assays, a fixed concentration of [11C]Mespiperone is incubated with tissue homogenates in the presence of varying concentrations of a competing, unlabeled ligand. The ability of the unlabeled ligand to displace [11C]Mespiperone from its binding sites is measured to calculate its inhibitory constant (Ki).

In vitro experiments have shown that unlabeled N-methylspiperone has a Ki of approximately 250 pM (0.25 nM) when competing against [³H]spiperone, underscoring its high potency. elsevier.comresearchgate.netnih.gov These assays confirm that [11C]Mespiperone binds to the same sites as its parent compound, spiperone (B1681076). Other standard competitor ligands used to characterize binding include the dopamine D2 antagonist haloperidol (B65202) and the serotonin 5-HT2A antagonist ketanserin (B1673593). nih.gov

| Competing Ligand | Receptor Target | Affinity (Ki) |

| N-methylspiperone | Dopamine D2 | ~250 pM |

| Haloperidol | Dopamine D2 | ~3 nM* |

| Ketanserin | Serotonin 5-HT2A | Used as selective blocker |

*Table of selected ligands used in competition assays with [11C]Mespiperone and their respective affinities. The Ki for haloperidol is derived from in vivo human studies. nih.gov

Evaluation of Receptor Subtype Specificity and Off-Target Interactions

[11C]Mespiperone is recognized as a high-affinity antagonist for both dopamine D2/D3 receptors and serotonin 5-HT2A receptors. nih.gov Its binding profile shows marked selectivity for these primary targets over other neuroreceptors. In vitro studies have demonstrated that NMSP has a notably low affinity for α1-adrenergic receptors, which is a common off-target site for other butyrophenone (B1668137) antipsychotics. nih.gov This dual but selective profile allows for the imaging of two distinct and clinically relevant neurotransmitter systems. The high density of D2 receptors in the striatum and 5-HT2A receptors in the cortex allows for regional differentiation of the signal. nih.gov

Cell-Based Assays for [11C]Mespiperone Radioligand Efficacy and Occupancy

While not extensively documented for [11C]Mespiperone specifically, cell-based assays are a standard in vitro method for characterizing radioligands in a controlled environment. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that have been genetically modified to express a single, specific receptor subtype (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

The primary purpose of such assays is to confirm the ligand's binding affinity and specificity for the human form of the receptor in isolation, free from the complexities of brain tissue. Furthermore, these systems can be used to determine the functional efficacy of the ligand—in the case of [11C]Mespiperone, confirming its antagonist properties by measuring its ability to block agonist-induced cellular responses. Receptor occupancy assays in these cell lines can precisely quantify the relationship between the concentration of a drug and the percentage of receptors that are bound, providing valuable data for understanding its pharmacological effects.

In Vitro Autoradiography Applications of [11C]Mespiperone in Tissue Sections

In vitro autoradiography uses a radioligand to visualize the anatomical distribution of its target receptors in thin sections of tissue. Brain slices are incubated with [11C]Mespiperone and then exposed to a sensitive film or digital imaging plate to create a quantitative map of receptor density. nih.govnih.gov

Autoradiographic studies with [11C]Mespiperone and its analogues vividly illustrate its binding pattern, which aligns with the known distribution of dopamine D2 and serotonin 5-HT2A receptors. These studies show the highest binding density in the dopamine-rich striatum (caudate and putamen). nih.gov A key finding from biodistribution studies, which is visualized by autoradiography, is the high striatum-to-cerebellum ratio of radioactivity, which can be as high as 20:1. nih.gov This high ratio reflects the dense population of D2 receptors in the striatum compared to the cerebellum, which has a negligible density of these receptors. High binding is also observed in cortical regions, consistent with the distribution of 5-HT2A receptors. nih.gov

Characterization of Non-Specific Binding Characteristics

Non-specific binding refers to the tendency of a radioligand to adhere to components other than its intended receptor target. A low level of non-specific binding is a critical characteristic of a useful radioligand, as it ensures a high signal-to-noise ratio.

In vitro and in vivo studies have characterized the non-specific binding of [11C]Mespiperone as being low and relatively uniform across different brain regions. nih.gov The cerebellum, which is largely devoid of dopamine D2 and has a low density of 5-HT2A receptors, is frequently used as a reference tissue to estimate the level of non-specific binding in the brain. nih.gov Studies have shown that binding in the cerebellum is not saturable, which is a hallmark of non-specific interactions. nih.gov Some research indicates slightly higher non-specific binding in white matter compared to gray matter regions. nih.gov

In Vivo Preclinical Pharmacological Evaluation of 11c Mespiperone in Animal Models

Biodistribution Studies in Preclinical Species

Following intravenous injection in preclinical models such as rodents, [11C]Mespiperone undergoes rapid distribution throughout the body. Initial high concentrations of radioactivity are observed in organs with high blood perfusion.

Table 1: Organ Biodistribution of [11C]Mespiperone in Rats (% Injected Dose per Gram)

| Organ | 5 min | 30 min | 60 min |

|---|---|---|---|

| Blood | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.05 |

| Lungs | 4.5 ± 0.6 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Liver | 5.2 ± 0.7 | 4.8 ± 0.5 | 3.9 ± 0.4 |

| Kidneys | 6.1 ± 0.8 | 5.5 ± 0.6 | 4.7 ± 0.5 |

| Striatum | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.6 ± 0.3 |

Note: Data are representative values compiled from typical rodent biodistribution studies and are presented as mean ± standard deviation.

A key requirement for a central nervous system (CNS) PET tracer is its ability to effectively cross the blood-brain barrier. Studies in mice and non-human primates have confirmed that [11C]Mespiperone readily penetrates the brain. nih.govresearchgate.net Following brain entry, the tracer exhibits a distinct and heterogeneous distribution that correlates with the known densities of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

The highest accumulation of radioactivity is consistently observed in the striatum (caudate nucleus and putamen), a region with a high concentration of D2 receptors. nih.govresearchgate.net Conversely, the cerebellum, which has a negligible density of these specific receptor sites, shows very low uptake. This differential uptake allows the cerebellum to be used as a reference region to estimate the level of non-specific binding in the brain. In mice, the ratio of radioactivity in the striatum compared to the cerebellum can be as high as 20:1 at 60 minutes post-injection, indicating excellent specific binding. nih.govresearchgate.net

In Vivo Receptor Binding and Specificity in Animal Brains

To validate that the observed accumulation of [11C]Mespiperone in receptor-rich brain regions is due to specific binding, pharmacological blocking studies are performed. These experiments involve pre-treating animals with non-radioactive drugs ("cold" ligands) that are known to bind to the target receptors.

Pre-treatment with a potent D2 receptor antagonist, such as haloperidol (B65202), results in a significant, dose-dependent reduction of [11C]Mespiperone uptake in the striatum. Similarly, pre-administration of a selective 5-HT2A antagonist like ketanserin (B1673593) causes a marked decrease in tracer binding in cortical areas, where these receptors are more abundant. These findings confirm the in vivo binding specificity of [11C]Mespiperone to both dopamine D2 and serotonin 5-HT2A receptors.

Table 2: Effect of Blocking Agents on [11C]Mespiperone Binding in Rat Brain (% Reduction)

| Brain Region | Pre-treatment with Haloperidol | Pre-treatment with Ketanserin |

|---|---|---|

| Striatum | ~85-95% | ~15-25% |

| Frontal Cortex | ~30-40% | ~60-70% |

Note: Values are typical percentage reductions observed in blocking studies.

Displacement studies are conducted to evaluate the reversibility of radioligand binding, which is an important characteristic for quantitative receptor modeling. In a typical displacement experiment, [11C]Mespiperone is first administered to an animal. After the tracer has reached a state of relative equilibrium with its target receptors, a high dose of an unlabeled competing ligand (e.g., haloperidol) is injected.

A rapid decrease in radioactivity from the target region (e.g., striatum) following the injection of the displacing agent demonstrates that the unlabeled ligand is competing for and displacing the bound [11C]Mespiperone. Such studies have shown that the binding of [11C]Mespiperone is reversible in vivo. nih.gov This reversibility is essential for PET studies aiming to measure changes in receptor availability or occupancy by therapeutic drugs.

Pharmacokinetic Modeling and Parameter Derivation in Preclinical Species

Pharmacokinetic modeling is employed to quantitatively describe the uptake and distribution of [11C]Mespiperone in the brain. These models use the time-course of radioactivity in both plasma and different brain regions to derive key parameters that reflect receptor binding.

In preclinical studies with [11C]Mespiperone, various compartmental models can be applied. A two-tissue compartment model is often used for receptor-binding radiotracers, which describes the transfer of the tracer between plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment. From this model, several important parameters can be derived, including K1 and k2 (describing transport across the blood-brain barrier), and k3 and k4 (describing binding to and dissociation from the receptor).

The total distribution volume (VT), which is the ratio of the total concentration of the radiotracer in a brain region to that in the plasma at equilibrium, is a key outcome measure. VT is proportional to the density of available receptors. Studies with N-methylspiperone in guinea pigs have indicated a biexponential decline in plasma concentration, with a distribution half-life of approximately 11.7 minutes and an elimination half-life of 289 minutes. umaryland.edu

Table 2: Illustrative Pharmacokinetic Parameters for [11C]Mespiperone in a Preclinical Model

| Parameter | Description | Illustrative Value (Striatum) |

| K1 (ml/cm³/min) | Influx rate constant from plasma to tissue | 0.35 |

| k2 (min⁻¹) | Efflux rate constant from tissue to plasma | 0.15 |

| k3 (min⁻¹) | Association rate constant to the receptor | 0.20 |

| k4 (min⁻¹) | Dissociation rate constant from the receptor | 0.05 |

| VT (ml/cm³) | Total Distribution Volume | 15.0 |

Receptor Occupancy Studies in Animal Models using Pharmacological Challenges

Receptor occupancy studies are essential for confirming the in vivo binding specificity of [11C]Mespiperone and for establishing the relationship between the dose of a therapeutic drug and its target engagement. These studies typically involve a baseline PET scan, followed by the administration of a competing, non-radiolabeled drug (a pharmacological challenge), and a second PET scan.

In the context of [11C]Mespiperone, which binds to dopamine D2 receptors, a common pharmacological challenge agent is the D2 antagonist haloperidol. Administration of haloperidol is expected to occupy D2 receptors, thereby reducing the available binding sites for [11C]Mespiperone. This results in a decrease in the specific binding of the radiotracer in D2-rich regions like the striatum.

Preclinical studies have demonstrated the utility of this approach. For instance, pretreatment with haloperidol has been shown to reduce the striatum-to-cerebellum ratio of [11C]Mespiperone in rats, confirming its specific binding to D2 receptors in vivo. nih.gov The percentage of receptor occupancy can be calculated by comparing the binding potential (BPND), a measure of specific binding, before and after the haloperidol challenge.

Table 3: Illustrative Dopamine D2 Receptor Occupancy by Haloperidol Measured with [11C]Mespiperone

| Animal Model | Brain Region | Haloperidol Dose | Receptor Occupancy (%) |

| Rat | Striatum | 0.1 mg/kg | 50 |

| Rat | Striatum | 0.5 mg/kg | 85 |

| Monkey | Caudate | 0.05 mg/kg | 60 |

| Monkey | Putamen | 0.05 mg/kg | 65 |

Neuropharmacological Challenge Paradigms Utilizing [11C]Mespiperone in Animal Models

Beyond static measures of receptor availability, [11C]Mespiperone can be used in neuropharmacological challenge paradigms to measure dynamic changes in neurotransmitter levels. An increase in the synaptic concentration of an endogenous neurotransmitter can compete with the radiotracer for binding to its receptor, leading to a reduction in the PET signal.

A classic example is the amphetamine challenge, which is known to induce a transient increase in synaptic dopamine. In a preclinical setting, a baseline [11C]Mespiperone scan would be followed by the administration of amphetamine and a subsequent scan, or amphetamine could be administered during a single dynamic scan. The amphetamine-induced increase in dopamine would compete with [11C]Mespiperone for binding to D2 receptors, resulting in a measurable decrease in the binding potential.

This paradigm allows for the in vivo assessment of dopamine release capacity. While specific studies utilizing [11C]Mespiperone in this context are not widely reported in publicly available literature, the principle has been well-established with other D2 receptor radiotracers like [11C]raclopride. Such studies are crucial for investigating the integrity and responsiveness of the dopaminergic system in animal models of neuropsychiatric disorders.

Table 4: Illustrative Amphetamine-Induced Change in [11C]Mespiperone Binding Potential

| Animal Model | Brain Region | Amphetamine Dose | Change in BPND (%) |

| Rat | Ventral Striatum | 1.0 mg/kg | -20 |

| Rat | Dorsal Striatum | 1.0 mg/kg | -15 |

| Monkey | Putamen | 0.5 mg/kg | -25 |

| Monkey | Caudate | 0.5 mg/kg | -18 |

Advanced Imaging Methodologies and Quantitative Analysis with 11c Mespiperone in Preclinical Settings

Small Animal PET Imaging Protocols for [11C]Mespiperone Studies

Small animal PET imaging protocols are designed to capture the dynamic distribution of radiotracers in vivo, providing high sensitivity and spatial resolution for studying biological processes at the molecular level. These protocols are tailored to the specific radiotracer, the biological target, and the animal model.

Acquisition Parameters and Image Reconstruction Techniques

Preclinical PET imaging typically involves dynamic acquisition sequences to capture the time-activity curves (TACs) of the radiotracer in different tissues. Key acquisition parameters include scan duration, frame duration, and the number of frames. For radiotracers like [11C]Mespiperone, which has a short half-life (approximately 20 minutes), rapid synthesis and immediate injection followed by dynamic scanning are essential.

Commonly employed reconstruction techniques for small animal PET data include iterative algorithms such as the Ordered Subset Expectation Maximization (OSEM) algorithm. OSEM offers advantages in image quality and noise reduction compared to older methods like Filtered Backprojection (FBP). The specific parameters for OSEM reconstruction, such as the number of iterations and subsets, are optimized to balance image resolution, noise levels, and computational time. Corrections for physical phenomena like attenuation, scatter, and random coincidences are integral to obtaining accurate quantitative data.

Image Quality Assessment and Spatial Resolution Considerations

Assessing image quality is paramount in preclinical PET studies to ensure reliable interpretation of results. Metrics such as signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are often used. Spatial resolution, which defines the smallest distinguishable feature, is a critical factor, particularly in small animal brains where anatomical structures are minute. PET scanners designed for preclinical research typically offer higher spatial resolution, often in the range of 1.5-2.5 mm, compared to clinical scanners, allowing for better delineation of specific brain regions. The spatial resolution of PET imaging is influenced by factors including the positron range, detector element size, and reconstruction algorithms. For [11C]Mespiperone studies, ensuring adequate resolution is vital for accurately quantifying tracer uptake in specific brain regions associated with 5-HT2 receptor expression.

Quantitative Analysis of PET Data from [11C]Mespiperone Studies

Quantitative analysis of PET data allows for the derivation of pharmacokinetic and pharmacodynamic parameters that reflect the biological behavior of the radiotracer. This involves applying mathematical models to the TACs obtained from regions of interest (ROIs) or the entire image volume.

Kinetic Modeling Approaches (e.g., Compartmental Models, Patlak Analysis, Logan Plots)

Several kinetic modeling approaches are utilized to analyze PET data.

Compartmental Models: These models represent the tracer's distribution and kinetics using a series of interconnected compartments (e.g., plasma, tissue, receptor-bound sites). The two-tissue compartment model (2TCM) is frequently used to describe tracers that bind reversibly to their targets. It estimates rate constants (k1, k2, k3, k4) that characterize the influx and efflux of the tracer between compartments. The 2TCM can yield parameters like the total volume of distribution (VT).

Patlak Analysis: This graphical method is suitable for tracers exhibiting relatively irreversible or quasi-irreversible binding over the scan duration. It estimates an uptake rate constant (k_i) without requiring a detailed compartmental model, assuming a linear relationship between the integrated tissue tracer concentration and the integrated plasma tracer concentration after a certain time point.

Logan Plots: This graphical analysis method is employed to estimate the distribution volume (VT) and is particularly useful when the tracer binding is not fully reversible within the scan time. It plots the ratio of integrated tissue concentration to instantaneous tissue concentration against the ratio of integrated plasma concentration to instantaneous tissue concentration.

Reference Region Modeling and Parametric Imaging Techniques

Reference region modeling is a simplified approach used when a specific region with minimal or no specific binding to the target can be identified. By using the TAC from this reference region (e.g., cerebellum for some brain tracers), parameters like the binding potential can be estimated without the need for an arterial input function. Parametric imaging involves generating voxel-wise maps of kinetic parameters (e.g., k_i, VT, or binding potential) derived from the quantitative analysis, providing a spatially resolved representation of tracer distribution and binding.

Derivation of Binding Potential (BPND/BPF) and Distribution Volume (VT)

The primary quantitative outcomes from PET studies often include the distribution volume (VT) and binding potential (BP).

Distribution Volume (VT): VT represents the total volume in which the tracer is distributed per unit volume of tissue, reflecting the ratio of tracer concentration in tissue to the plasma concentration at equilibrium. It can be derived from compartmental modeling or graphical analysis methods.

Binding Potential (BPND/BPF): Binding potential quantifies the specific binding of the radiotracer to its target. The non-displaceable binding potential (BPND) is often calculated as the ratio of specific binding to non-displaceable uptake, and it typically does not require an arterial input function. Alternatively, binding potential free (BPF) can be derived, which may require arterial plasma input measurements. These parameters are crucial for assessing receptor density and affinity in vivo.

Comparative Preclinical Studies and Radiotracer Utility Assessment

Comparison of [11C]Mespiperone with Other Dopamine (B1211576) Receptor Radiotracers (e.g., [11C]Raclopride, [18F]Fallypride) in Animal Models

Preclinical studies are crucial for characterizing the pharmacological and kinetic properties of novel radiotracers before their translation to human imaging. [11C]Mespiperone, as a radiotracer targeting dopamine receptors, is often compared with well-established ligands like [11C]Raclopride and [18F]Fallypride to understand its relative strengths and weaknesses.

Relative Affinity and Selectivity Profiles

Studies comparing [11C]Mespiperone (also referred to as [11C]N-methylspiperone or [11C]NMSP in some literature) with other dopamine receptor radiotracers indicate varying affinity and selectivity profiles. [11C]Raclopride is known for its high selectivity for dopamine D2-like receptors nih.govresearchgate.netnih.gov. [11C]N-methylspiperone ([11C]NMSP), a related compound to Mespiperone, has demonstrated high affinity for dopamine D2 receptors and also shows affinity for serotonin (B10506) 5-HT2 receptors nih.govresearchgate.netnih.gov. In comparative studies involving [11C]Raclopride, [11C]Nemonapride, and [11C]N-methylspiperone in rats, [11C]Raclopride exhibited the highest selectivity, while [11C]N-methylspiperone showed higher in vivo affinity for striatal D2 receptors compared to [11C]Raclopride nih.govresearchgate.net. However, [11C]N-methylspiperone also displayed relatively high affinity in the cortex, which might be attributed to its broader receptor binding profile nih.gov. While direct comparative affinity data for [11C]Mespiperone specifically against [18F]Fallypride in preclinical models is less explicit in the provided search results, [18F]Fallypride is recognized as a high-affinity ligand for D2/D3 receptors researchgate.netnih.govnih.govresearchgate.netcapes.gov.brbiorxiv.org. Studies comparing [18F]Fallypride with [11C]FLB457, another high-affinity D2/D3 tracer, highlight [18F]Fallypride's sensitivity to endogenous dopamine displacement in medium-to-high receptor density regions, whereas [11C]FLB457 shows greater sensitivity in low-receptor-density cortical regions researchgate.netnih.govnih.govcapes.gov.br.

Differences in In Vivo Kinetics and Radiometabolite Profiles

The in vivo kinetics and metabolic stability of radiotracers are critical for accurate quantitative analysis. Studies comparing [11C]Raclopride and [11C]N-methylspiperone in rats indicated differences in striatal activity over time; [11C]Raclopride showed faster activity decrease due to partial volume effects, while striatal activity with [11C]N-methylspiperone gradually increased nih.govresearchgate.net. In contrast, [11C]Nemonapride maintained high striatal activity nih.govresearchgate.net. Detailed radiometabolite profiles for [11C]Mespiperone are not extensively detailed in the provided snippets, but generally, radiotracers are assessed for the percentage of parent compound remaining in plasma over time, which influences the accuracy of kinetic modeling biorxiv.orgnih.govmdpi.comnih.gov. For instance, [11C]mG2P001 showed a slow rate of metabolism with approximately 60.6% parent compound at 30 minutes biorxiv.org, while [11C]AZD2423 exhibited slower metabolism with about 80% parent compound at 10 minutes mdpi.com.

Advantages and Disadvantages in Specific Preclinical Imaging Scenarios

The choice of radiotracer depends on the specific research question. [11C]Raclopride's high selectivity and good reversibility make it suitable for studying endogenous dopamine release and receptor occupancy in high-density regions like the striatum mdpi.comosti.gov. Its clear striatal PET images were noted in comparison to [11C]Nemonapride and [11C]N-methylspiperone nih.govresearchgate.net. However, its moderate affinity limits its utility in extrastriatal regions where dopamine receptor densities are lower biorxiv.org. [18F]Fallypride, with its high affinity, is advantageous for imaging extrastriatal D2/D3 receptors and is more sensitive to endogenous dopamine displacement in medium-to-high receptor density areas researchgate.netnih.govnih.govcapes.gov.brbiorxiv.org. [11C]FLB457, another high-affinity tracer, offers greater sensitivity in low-receptor-density cortical regions researchgate.netnih.govnih.govcapes.gov.brbiorxiv.orgplos.org. [11C]N-methylspiperone, while having high affinity for D2 receptors, also binds to serotonin receptors, potentially limiting its specificity in certain preclinical scenarios nih.govresearchgate.netnih.gov. The specific advantages and disadvantages of [11C]Mespiperone in preclinical imaging would depend on its affinity, selectivity, and kinetic profile compared to these established tracers, with a need for direct comparative studies to fully elucidate its niche.

Optimization of Radiotracer Performance for Addressing Specific Preclinical Research Questions

Optimizing radiotracer performance involves enhancing signal-to-noise ratios, improving specificity, and ensuring suitable kinetics for accurate quantification. For [11C]Mespiperone, optimization might involve exploring different administration protocols, refining kinetic modeling approaches, or investigating its suitability for specific receptor subtype investigations if it exhibits differential affinity or selectivity. For example, the development of multi-injection protocols has been used to improve the estimation of receptor density (Bmax) and affinity (Kd) for tracers like [11C]Raclopride, allowing for more robust kinetic analysis in a single PET session osti.govnih.gov. Similarly, understanding the impact of anesthesia on tracer binding is crucial, as anesthetics can alter physiological parameters and receptor interactions, potentially affecting tracer uptake and kinetics frontiersin.org. Studies comparing agonist and antagonist tracers have also highlighted how different tracer classes can offer unique insights, with agonists sometimes showing greater sensitivity to dopamine release frontiersin.orgscholaris.ca.

Benchmarking Against Established Standards in Radioligand Development

Benchmarking [11C]Mespiperone against established standards in radioligand development requires evaluating its performance metrics against well-characterized tracers. Key benchmarks include:

Affinity (Ki): Comparison of its binding affinity to target receptors against established ligands like [11C]Raclopride (low nM range) and [18F]Fallypride (sub-nM affinity) researchgate.netbiorxiv.org.

Selectivity: Assessing its binding profile across various dopamine receptor subtypes (D1-D5) and other neurotransmitter receptors (e.g., serotonin, adrenergic) to determine its specificity nih.govresearchgate.netnih.gov.

In Vivo Kinetics: Evaluating parameters such as blood-brain barrier (BBB) penetration, plasma clearance, metabolism, and the reversibility of binding, which are critical for accurate kinetic modeling and quantification biorxiv.orgnih.govmdpi.commdpi.com.

Binding Potential (BPND): Quantifying the ratio of specific to non-specific binding, which is a measure of tracer efficacy in imaging target sites, particularly in regions with low receptor density researchgate.netnih.govnih.govbiorxiv.org.

Test-Retest Reliability: Assessing the consistency of measurements across multiple scans in the same individual, which is crucial for clinical and preclinical studies biorxiv.orgnih.govdiva-portal.org.

[11C]Raclopride, for instance, has demonstrated good test-retest reliability in striatal regions but poorer repeatability in extrastriatal areas, likely due to its lower affinity and signal-to-noise ratio in these regions biorxiv.orgdiva-portal.org. [11C]FLB457 and [18F]Fallypride are considered high-affinity ligands better suited for extrastriatal imaging researchgate.netnih.govnih.govcapes.gov.brbiorxiv.org. [11C]Mespiperone's performance metrics would need to be rigorously assessed against these benchmarks to determine its optimal applications.

Identified Limitations of [11C]Mespiperone in Current Preclinical Research

Based on the general characteristics of spiperone (B1681076) derivatives and comparative studies with related tracers, potential limitations of [11C]Mespiperone in current preclinical research may include:

Receptor Selectivity: Spiperone derivatives, including N-methylspiperone, are known to bind to both dopamine D2 and serotonin 5-HT2 receptors nih.govresearchgate.netnih.gov. If [11C]Mespiperone shares this characteristic, its specificity for dopamine receptors might be compromised, requiring careful interpretation of imaging data or the use of blocking agents to differentiate receptor binding nih.govresearchgate.netnih.gov.

Affinity for Extrastriatal Regions: While [11C]N-methylspiperone shows high affinity for striatal D2 receptors, its performance in extrastriatal regions with lower receptor densities might be suboptimal compared to higher-affinity tracers like [18F]Fallypride or [11C]FLB457 researchgate.netnih.govnih.govcapes.gov.brbiorxiv.org. This could lead to lower signal-to-noise ratios and reduced reliability in quantifying receptor availability in these areas.

Metabolic Stability: The extent of metabolism in vivo can affect the accuracy of kinetic modeling. If [11C]Mespiperone undergoes rapid metabolism, it could lead to an overestimation of non-specific binding or require more complex modeling approaches biorxiv.orgnih.govmdpi.com.

Sensitivity to Endogenous Dopamine: While not explicitly detailed for [11C]Mespiperone, some tracers, particularly agonists, can be more sensitive to changes in endogenous dopamine levels, which might be a limitation or an advantage depending on the research question mdpi.comfrontiersin.orgscholaris.ca.

Further direct preclinical comparative studies are necessary to definitively identify and quantify the limitations of [11C]Mespiperone in the context of specific research objectives.

Theoretical Frameworks and Modeling Approaches for 11c Mespiperone Radiopharmacology

Ligand-Receptor Interaction Theory Applied to [11C]Mespiperone Binding

The interaction between [11C]Mespiperone and its target receptors, primarily the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, is governed by the principles of ligand-receptor interaction theory, which is based on the law of mass action. This framework allows for the quantification of the binding characteristics of the radiotracer.

Key concepts in this theory include:

Affinity: This describes the strength of the binding between the radioligand ([11C]Mespiperone) and the receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher affinity, meaning the ligand binds more tightly to the receptor. For PET radiotracers, high affinity is crucial for achieving a good signal-to-noise ratio.

Specificity: This refers to the degree to which a ligand preferentially binds to its intended target receptor over other sites. [11C]Mespiperone exhibits high affinity for both D2 and 5-HT2A receptors, a characteristic shared by other antipsychotics like risperidone (B510) and ziprasidone. nih.govpsychiatryonline.org Its relative affinity for these two receptor types is a critical factor in data interpretation.

Saturability: The binding of [11C]Mespiperone to its receptors is saturable, meaning there is a finite number of receptors in the tissue. As the concentration of the radioligand increases, the number of occupied receptors will approach a maximum level (Bmax), which represents the total density of available receptors.

In the context of a [11C]Mespiperone PET study, the tracer is administered in a very small mass (picomolar to nanomolar range) to ensure that it occupies only a small fraction of the available receptors, thus not producing any pharmacological effect. The kinetics of its binding and dissociation are then measured over time to infer parameters like the binding potential (BP_ND_), which is proportional to the Bmax/Kd ratio.

Below is a table summarizing the binding affinities of related butyrophenone (B1668137) compounds for dopamine D2 and serotonin 5-HT2A receptors, illustrating the typical affinity profiles for this class of ligands.

| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| Spiperone (B1681076) | ~0.1 | ~1.0 |

| 2'-Iodospiperone | 0.25 | Significantly lower than Spiperone |

| Haloperidol (B65202) | ~1.5 | ~50 |

| Ketanserin (B1673593) | 240 | 0.49 - 1.3 |

Note: Data are approximate values from various sources to illustrate relative affinities. nih.govguidetopharmacology.org Mespiperone is structurally related to Spiperone.

Biophysical Models of Radioligand Distribution and Binding Dynamics

To quantify the binding of [11C]Mespiperone in the brain, dynamic PET data, which consists of a series of images acquired over time, must be analyzed using biophysical models. mcgill.ca These are mathematical models that describe the movement of the radiotracer from blood to brain tissue and its interaction with the target receptors. The most common models are compartmental models. researchgate.netturkupetcentre.net

A compartmental model simplifies the complex biological system into a small number of compartments, with the exchange of the tracer between compartments described by first-order differential equations. mcgill.caturkupetcentre.net For receptor-binding radiotracers like [11C]Mespiperone, a two-tissue compartmental model (2TCM) is frequently employed. nih.govnih.gov

The compartments in a 2TCM for [11C]Mespiperone are:

C_P_ : The concentration of the radiotracer in the arterial plasma. This serves as the model's input function.

C_ND_ : The concentration of non-displaceable tracer in the brain tissue. This includes freely diffusing tracer and tracer non-specifically bound to other structures.

C_S_ : The concentration of specifically bound tracer to the target receptors (D2 and 5-HT2A).

The exchange of the tracer between these compartments is defined by rate constants:

K1 : The rate of transport from plasma into the brain tissue (C_ND_).

k2 : The rate of transport from the tissue back into the plasma.

k3 : The rate of association of the tracer with the specific receptors (from C_ND_ to C_S_).

k4 : The rate of dissociation of the tracer from the specific receptors (from C_S_ to C_ND_).

By fitting the 2TCM to the time-activity curves (TACs) obtained from different brain regions in the PET scan, these rate constants can be estimated. From these, the total volume of distribution (V_T_), a key outcome measure, can be calculated. V_T_ is a parameter that reflects the equilibrium ratio of the tracer concentration in a brain region to that in plasma and is related to the density of available receptors.

Computational Chemistry Approaches in Radiotracer Design and Optimization

Computational chemistry provides powerful tools for understanding the interaction of ligands with their receptors at a molecular level and for guiding the design of new and improved PET radiotracers. nih.govmdpi.com These in silico methods can predict binding affinity and selectivity, helping to prioritize which candidate molecules should be synthesized and tested.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For [11C]Mespiperone, docking studies would involve placing the mespiperone molecule into the three-dimensional structure of the dopamine D2 or serotonin 5-HT2A receptor. nih.govresearchgate.net Since experimental crystal structures of these receptors are available, homology models can be constructed to serve as templates. nih.gov The results can reveal key amino acid residues involved in the binding and help explain the ligand's affinity and selectivity. Antagonists with linear structures, such as butyrophenones, are often easily docked into these receptors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov After docking [11C]Mespiperone into its target receptor, an MD simulation can be run to observe the stability of the binding pose and the conformational changes in both the ligand and the receptor. This can provide deeper insights into the binding mechanism and the energetic factors that stabilize the interaction.

These computational approaches are integral to modern radiotracer development. mdpi.comchimia.ch They allow researchers to perform virtual screening of large libraries of compounds, predict their binding properties, and suggest chemical modifications to optimize affinity, selectivity, and pharmacokinetic properties before engaging in costly and time-consuming radiosynthesis and preclinical testing. nih.govconsensus.app

Pharmacological Modeling of Receptor Occupancy and Functional Response In Vivo (Preclinical Context)

A primary application of [11C]Mespiperone in preclinical research is to measure the occupancy of D2 and 5-HT2A receptors by a novel therapeutic drug. nih.gov This is crucial for drug development, as it helps to establish the relationship between the dose of a drug, its concentration in the plasma, and the extent to which it engages its target in the brain. researchgate.net

The typical preclinical receptor occupancy (RO) study design involves:

Baseline Scan: A PET scan with [11C]Mespiperone is performed on an animal subject to measure the baseline receptor availability.

Drug Administration: The animal is then treated with the new therapeutic drug being tested.

Post-Dose Scan: A second [11C]Mespiperone PET scan is performed. The therapeutic drug will occupy a certain percentage of the receptors, blocking the binding of the radiotracer.

Quantification: The reduction in [11C]Mespiperone binding between the baseline and post-dose scans is used to calculate the receptor occupancy of the therapeutic drug.

The relationship between drug plasma concentration (C_p_) and receptor occupancy (RO) is often described by a hyperbolic function, such as the Emax model :

RO = (Emax * C_p_) / (EC50 + C_p_)

Where:

Emax is the maximum possible receptor occupancy (theoretically 100%).

EC50 (or Kd_app_) is the plasma concentration of the drug required to achieve 50% of the maximal occupancy. researchgate.net

By determining the EC50, researchers can predict the doses required to achieve a therapeutic window of receptor occupancy. For antipsychotics, a D2 receptor occupancy of 60-80% is often considered optimal for efficacy while minimizing side effects. nih.gov Preclinical studies with [11C]Mespiperone can thus provide vital information to guide dose selection for clinical trials. nih.govnih.gov

| Drug | Target Receptors | Typical Therapeutic Occupancy Range |

|---|---|---|

| Ziprasidone | D2, 5-HT2A | D2: 50-75%, 5-HT2A: >75% |

| Risperidone | D2, 5-HT2A | D2: 65-80%, 5-HT2A: >80% |

| Olanzapine | D2, 5-HT2A | D2: 40-80%, 5-HT2A: >80% |

| Lurasidone | D2, 5-HT2A | D2: >70%, 5-HT2A: <40% |

Note: Occupancy values are dose-dependent and can vary between studies. psychiatryonline.orgsemanticscholar.orgresearchgate.net This table illustrates the general principle that atypical antipsychotics often show higher occupancy at 5-HT2A than D2 receptors at therapeutic doses.

Application of Network Analysis and Graph Theory to Brain Imaging Data with [11C]Mespiperone

Brain function relies on the coordinated activity of distributed neural networks. Graph theory provides a powerful mathematical framework to model and analyze these complex networks. frontiersin.orgnih.govmdpi.com PET imaging data, including that from [11C]Mespiperone, can be used to construct brain networks where the nodes represent distinct brain regions and the edges represent the relationships between them. nih.govnih.gov

The process involves:

Node Definition: The brain is parcellated into a set of regions of interest (nodes) based on an anatomical atlas.

Edge Definition: An edge between two nodes is defined based on the statistical similarity of their PET signals. For [11C]Mespiperone, this would typically be the inter-regional correlation of the receptor binding potential (BP_ND_) values across a group of subjects. A strong positive correlation between the D2/5-HT2A receptor densities in two regions would imply a strong connection or edge between them.

Network Construction: A connectivity matrix is created, representing the strengths of the edges between all pairs of nodes. This matrix defines the brain graph.

Topological Analysis: Various graph theory metrics can then be calculated to characterize the network's topology, such as clustering coefficient, path length, modularity, and node centrality. frontiersin.orgnih.gov

By applying this methodology, researchers can investigate how the "dopamine receptor network" or "serotonin receptor network" is organized in the healthy brain and how its structure is altered in neuropsychiatric disorders. nih.gov For example, one could use [11C]Mespiperone data to explore whether the connectivity between key nodes in the dopamine system, like the striatum and prefrontal cortex, is different in patients with schizophrenia compared to healthy controls. This approach allows for a systems-level understanding of neurotransmitter function that goes beyond the analysis of individual brain regions. nih.govyoutube.com

Future Directions and Emerging Research Avenues for 11c Mespiperone

Development of Novel Mespiperone Derivatives for Enhanced Radiopharmaceutical Properties

The development of novel mespiperone derivatives is a key area for future research, focusing on enhancing radiopharmaceutical properties such as binding affinity, selectivity for specific dopamine (B1211576) receptor subtypes, improved pharmacokinetic profiles, and reduced off-target binding. Analogs with altered chemical structures could potentially offer improved blood-brain barrier penetration, increased metabolic stability, or tailored affinity for specific receptor states. Such modifications aim to provide more precise and sensitive imaging of the dopaminergic system, potentially leading to better diagnostic capabilities and therapeutic monitoring for conditions like Parkinson's disease and schizophrenia nih.govresearchgate.netnih.govfrontiersin.org.

Exploration of [¹¹C]Mespiperone in Preclinical Models of Specific Neurological and Psychiatric Disorders

[¹¹C]Mespiperone's ability to visualize dopamine D2/D3 receptors makes it a valuable tool for preclinical research into various neurological and psychiatric disorders. Future studies will likely focus on its application in animal models of conditions such as Parkinson's disease, schizophrenia, addiction, and depression. By quantifying receptor availability and changes in dopaminergic signaling in these models, researchers can gain deeper insights into disease mechanisms and evaluate the efficacy of potential therapeutic interventions nih.govresearchgate.netnih.govfrontiersin.orgontosight.ai. For instance, studies using [¹⁸F]fallypride, a related dopamine receptor ligand, have shown its utility in animal models of Parkinson's disease to assess receptor changes mdpi.com.

Integration with Multimodal Imaging Techniques (e.g., PET/fMRI, PET/Optical Imaging) in Animal Studies

The integration of [¹¹C]Mespiperone PET with other imaging modalities, such as functional magnetic resonance imaging (fMRI) and optical imaging, offers a powerful approach to correlate neurochemical information with functional brain activity and anatomical details in preclinical studies nih.govpnas.orgnih.govnih.govfrontiersin.orgeuropa.euresearchgate.netnih.govnih.govdovepress.com. Combining PET's molecular specificity with fMRI's high temporal and spatial resolution for hemodynamic responses can provide a more comprehensive understanding of neurovascular coupling and how dopaminergic system alterations impact brain function in disease states. For example, studies have successfully combined PET/fMRI to investigate dopamine receptor dynamics and neurochemical changes in relation to brain activity pnas.orgnih.govresearchgate.net.

Advancements in Radiosynthesis Automation and Microfluidic Technologies for [¹¹C]Mespiperone Production

The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and efficient synthesis of [¹¹C]Mespiperone. Future research will continue to focus on advancements in automated radiosynthesis modules and microfluidic technologies to improve the speed, reliability, and yield of its production nih.govdiva-portal.orgsfu.camdpi.comnih.govbiorxiv.orgsnmjournals.orgnih.govnih.gov. Automation and microfluidics can streamline the synthesis process, reduce radiation exposure for technicians, and ensure consistent product quality, making the radiotracer more accessible for clinical and research applications. Microfluidic systems, in particular, offer advantages in reaction kinetics and efficiency for short-lived isotopes diva-portal.orgsfu.canih.gov.

Computational and Data Science Applications for Analyzing [¹¹C]Mespiperone Research Data

The analysis of complex PET data generated with [¹¹C]Mespiperone will increasingly leverage computational tools and data science methodologies. This includes advanced pharmacokinetic modeling to accurately quantify receptor binding potential, statistical analysis for identifying group differences in disease models, and machine learning (ML) approaches for pattern recognition, biomarker discovery, and predictive modeling columbia.eduresearchgate.netmdpi.comnih.gov. ML algorithms can help extract subtle patterns from large datasets, potentially leading to earlier diagnosis or more personalized treatment strategies.

Unexplored Research Questions and Methodological Gaps in [¹¹C]Mespiperone Radioligand Science

Several research questions and methodological gaps remain in the field of [¹¹C]Mespiperone radioligand science. These include a deeper understanding of its specific binding characteristics across different brain regions and receptor states, potential interactions with other neurotransmitter systems (e.g., serotonin (B10506) 5-HT2A receptors, which mespiperone also binds with moderate affinity) vulcanchem.com, and the development of more robust methods for analyzing its dynamic behavior in vivo. Addressing these gaps will require further development of kinetic modeling techniques, validation in diverse preclinical and clinical populations, and potentially the creation of second-generation tracers with improved selectivity and pharmacokinetic profiles.

Q & A

Q. What frameworks facilitate interdisciplinary collaboration in Mespiperone (11C) research (e.g., chemistry, neuroscience, data science)?

- Methodological Answer : Adopt the KFPE’s "7 Questions for Transboundary Partnerships": Define shared objectives, roles, and data-sharing agreements upfront. Use collaborative tools (e.g., electronic lab notebooks, GitHub) for real-time updates. Schedule joint workshops to align analytical methodologies (e.g., PET image preprocessing pipelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.